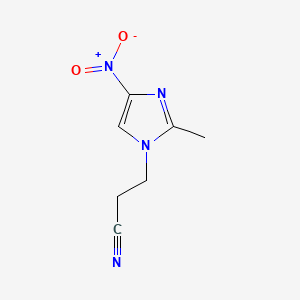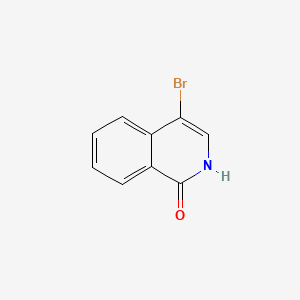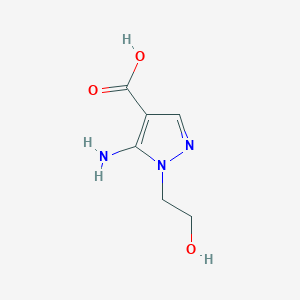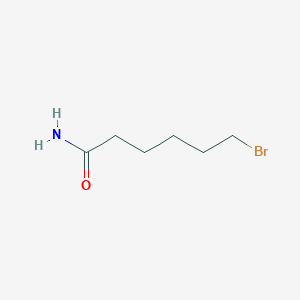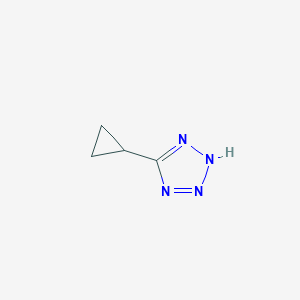
4-吗啉基苯甲酸
概述
描述
4-Morpholinobenzoic acid is a benzoic acid derivative with a morpholine group attached to its backbone . It is used as an intermediate in organic synthesis . The water-based additive is used in a variety of applications as a heat-sealing and anti-blocking agent .
Molecular Structure Analysis
The molecular formula of 4-Morpholinobenzoic acid is C11H13NO3 . Its average mass is 207.226 Da and its monoisotopic mass is 207.089539 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Morpholinobenzoic acid are not available, it’s known that morpholines are used in a variety of chemical reactions due to their widespread availability in natural products and biologically relevant compounds .Physical And Chemical Properties Analysis
4-Morpholinobenzoic acid has a density of 1.3±0.1 g/cm3, a boiling point of 413.2±40.0 °C at 760 mmHg, and a flash point of 203.7±27.3 °C . It also has a molar refractivity of 55.0±0.3 cm3 . Its molar volume is 165.3±3.0 cm3 .科学研究应用
Microbiological Regulation in Veterinary Medicine
4-Morpholinobenzoic acid has been identified as a compound that can influence the microbiological environment in the gastrointestinal tract of animals. It is positively correlated with Bacteroidetes and can aggravate inflammation through its impact on the bile secretion pathway . This suggests potential applications in veterinary medicine for managing gut flora and inflammatory conditions.
Pharmacological Enhancer
In pharmacology, 4-Morpholinobenzoic acid may serve as an enhancer for transmucosal drug delivery systems. It could potentially improve the efficacy of drug absorption across mucosal membranes, which is crucial for delivering certain medications effectively .
Material Science
The compound’s properties make it suitable for use in material science, particularly as a heat-sealing and anti-blocking agent. Its stability and reactivity profile allow it to be used in various industrial processes that require precise thermal manipulation .
Chemical Synthesis
4-Morpholinobenzoic acid is used as an intermediate in organic synthesis. Its role in the synthesis of complex molecules is vital due to its reactive functional groups, which can undergo various chemical transformations .
Environmental Science
While specific applications in environmental science are not directly cited, the compound’s role in microbiological regulation suggests potential uses in environmental biotechnology, such as in the treatment of waste or in the bioremediation of contaminated environments .
Biochemistry Research
In biochemistry, 4-Morpholinobenzoic acid’s interaction with biological systems, such as its correlation with Bacteroidetes and influence on inflammatory pathways, provides a basis for research into disease mechanisms and the development of therapeutic strategies .
安全和危害
4-Morpholinobenzoic acid is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact with eyes, it’s advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves and eye/face protection should be worn when handling this compound .
未来方向
In a study, Bacteroidetes was found to be positively correlated with 4-Morpholinobenzoic acid . The study suggested that 4-Morpholinobenzoic acid could aggravate inflammation through its influence on the bile secretion pathway . This indicates potential future research directions in understanding the role of 4-Morpholinobenzoic acid in inflammation and its potential therapeutic applications .
作用机制
Target of Action
4-Morpholinobenzoic acid is an organic compound . It is primarily used as a chemical intermediate in the synthesis of other compounds . .
Mode of Action
As a chemical intermediate, it is likely involved in various chemical reactions contributing to the synthesis of other compounds .
Biochemical Pathways
It has been suggested that it may be involved in inflammation processes .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
It has been suggested that it may aggravate inflammation through its influence on the bile secretion pathway .
Action Environment
The action, efficacy, and stability of 4-Morpholinobenzoic acid can be influenced by various environmental factors. For instance, it is sensitive to moisture and light , suggesting that its stability and activity may be affected by these factors. Furthermore, its solubility in different solvents may influence its distribution and action in different environments.
属性
IUPAC Name |
4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-1-3-10(4-2-9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAJKPNTGSKZSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996238 | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Morpholinobenzoic acid | |
CAS RN |
7470-38-4 | |
| Record name | 7470-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholin-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the connection between 4-Morpholinobenzoic acid and rabbit diarrhea in the context of this research?
A1: The research found a positive correlation between the abundance of Bacteroidetes, a type of bacteria, and the presence of 4-Morpholinobenzoic acid in the colon of rabbits with diarrhea. [] While the study doesn't definitively establish a causal relationship, it suggests that 4-Morpholinobenzoic acid could play a role in aggravating inflammation within the rabbit colon, potentially contributing to diarrhea. The study proposes that this effect might be linked to 4-Morpholinobenzoic acid's influence on the bile secretion pathway. [] Further research is needed to fully understand the mechanisms at play and the precise role of 4-Morpholinobenzoic acid in this context.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)
